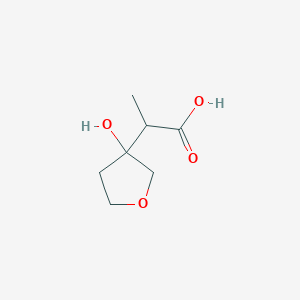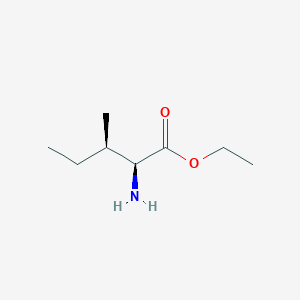
Ethyl (6-chloropyridazin-3-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-chloropyridazin-3-yl)glycinate is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of glycine, an amino acid, and contains a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-chloropyridazin-3-yl)glycinate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloropyridazin-3-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
Ethyl (6-chloropyridazin-3-yl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6-chloropyridazin-3-yl)glycinate involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence biochemical processes through binding and inhibition or activation of specific proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloropyridazine-3-carboxylate
- 6-Chloropyridazine-3-carboxylic acid ethyl ester
- Glycine, N-(6-chloro-3-pyridazinyl)-, ethyl ester
Uniqueness
Ethyl (6-chloropyridazin-3-yl)glycinate is unique due to its combination of a glycine derivative with a chloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not address .
Properties
CAS No. |
112581-76-7 |
|---|---|
Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 2-[(6-chloropyridazin-3-yl)amino]acetate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-10-7-4-3-6(9)11-12-7/h3-4H,2,5H2,1H3,(H,10,12) |
InChI Key |
QKIZCYIDMMPERV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

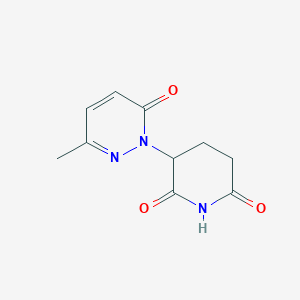
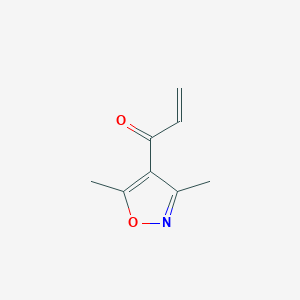

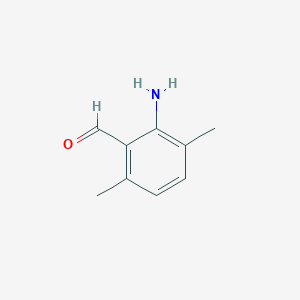
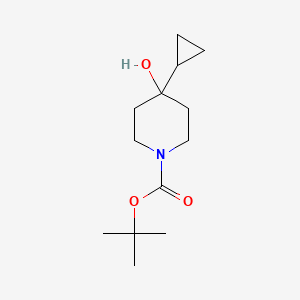

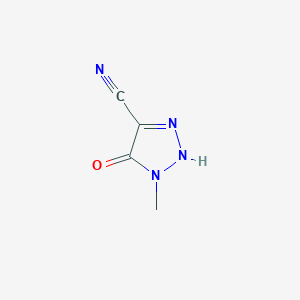

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
